2,6-Diaminopyrimidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

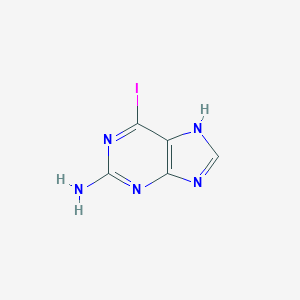

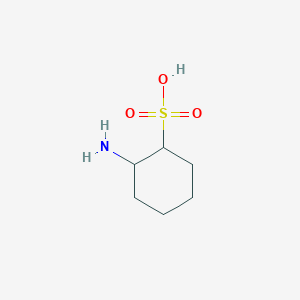

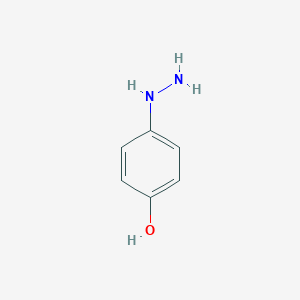

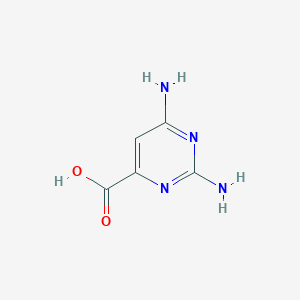

“2,6-Diaminopyrimidine-4-carboxylic acid” is a compound with the CAS Number: 16490-14-5 . It has a molecular weight of 154.13 . The IUPAC name for this compound is 2,6-diamino-4-pyrimidinecarboxylic acid .

Molecular Structure Analysis

The InChI code for 2,6-Diaminopyrimidine-4-carboxylic acid is 1S/C5H6N4O2/c6-3-1-2 (4 (10)11)8-5 (7)9-3/h1H, (H,10,11) (H4,6,7,8,9) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound is stable at room temperature .

科学的研究の応用

Pharmaceutical Drug Synthesis

2,6-Diaminopyrimidine-4-carboxylic acid: is a valuable intermediate in the synthesis of various pharmaceutical drugs. Its structure, which includes both amine and carboxylic acid functional groups, makes it a versatile precursor for the synthesis of diaminopyrimidine derivatives . These derivatives are crucial in the development of drugs with potential anticancer, antibacterial, and antiviral properties .

Supramolecular Chemistry

The compound plays a significant role in the study of crystal structures and supramolecular architectures. It forms the basis for synthesizing novel salts with diverse hydrogen bonding motifs, which are essential for understanding molecular self-assembly processes . This knowledge is fundamental in designing new materials with specific properties.

Nanotechnology

In nanotechnology, 2,6-Diaminopyrimidine-4-carboxylic acid can be used to create nanocatalysts. These catalysts are employed in various chemical reactions to enhance efficiency and selectivity, leading to more sustainable and green chemistry practices .

Polymer Synthesis

This compound is also involved in polymer synthesis. It can act as a monomer or a cross-linking agent due to its reactive functional groups, contributing to the development of new polymeric materials with potential industrial applications .

Agricultural Research

While direct references to its use in agriculture are not readily available, the chemical properties of 2,6-Diaminopyrimidine-4-carboxylic acid suggest it could be used in the synthesis of agrochemicals. Its derivatives may serve as building blocks for compounds with herbicidal or pesticidal activities .

Environmental Studies

The compound’s derivatives could be used in environmental studies, particularly in the analysis of natural organic molecules and their reactivity. Carboxyl groups, such as those found in 2,6-Diaminopyrimidine-4-carboxylic acid , play a major role in the structural environments of organic molecules in terrestrial systems .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, can be harmful if inhaled, and may cause respiratory irritation .

作用機序

Target of Action

2,6-Diaminopyrimidine-4-carboxylic acid is a pyrimidine derivative . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The key mechanism of action of pyrimidines involves the suppression of the cyclooxygenase (COX) enzymes .

Mode of Action

COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins . The beneficial effects of pyrimidines are credited to the deficiency of these eicosanoids .

Biochemical Pathways

The biochemical pathways affected by 2,6-Diaminopyrimidine-4-carboxylic acid are related to the production of eicosanoids. By inhibiting COX enzymes, the compound reduces the production of thromboxanes, prostaglandins, and prostacyclins .

Result of Action

The molecular and cellular effects of 2,6-Diaminopyrimidine-4-carboxylic acid’s action are related to its anti-inflammatory properties. By inhibiting the production of eicosanoids, the compound can reduce inflammation and provide relief from related symptoms .

特性

IUPAC Name |

2,6-diaminopyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11)(H4,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUOGOIRZGRDPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937013 |

Source

|

| Record name | 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diaminopyrimidine-4-carboxylic acid | |

CAS RN |

16490-14-5 |

Source

|

| Record name | NSC46805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。